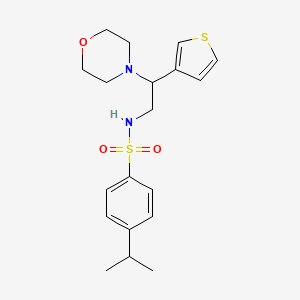

4-isopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-15(2)16-3-5-18(6-4-16)26(22,23)20-13-19(17-7-12-25-14-17)21-8-10-24-11-9-21/h3-7,12,14-15,19-20H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOKWSCIJCJNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Benzenesulfonamide Synthesis

The synthesis begins with the preparation of the 4-isopropylbenzenesulfonyl chloride intermediate. This is typically achieved by chlorosulfonation of 4-isopropylbenzene using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). The resultant sulfonyl chloride is then reacted with an amine-containing intermediate to form the sulfonamide bond.

Key reaction :

$$

\text{4-Isopropylbenzenesulfonyl chloride} + \text{Amine intermediate} \xrightarrow{\text{Base}} \text{Sulfonamide product}

$$

Triethylamine or pyridine is commonly employed as a base to neutralize HCl generated during the coupling.

Amine Intermediate Preparation

The amine intermediate, 2-morpholino-2-(thiophen-3-yl)ethylamine, is synthesized via a two-step process:

Step 1: Thiophene-functionalized epoxide synthesis

3-Thienylglycidol (2-(thiophen-3-yl)oxirane) is prepared by epoxidation of 3-vinylthiophene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Step 2: Morpholine ring opening

The epoxide undergoes nucleophilic ring-opening with morpholine in anhydrous tetrahydrofuran (THF) at reflux (66°C, 12 hours). The reaction proceeds via an SN2 mechanism, yielding 2-morpholino-2-(thiophen-3-yl)ethanol. Subsequent conversion to the primary amine is achieved through a Gabriel synthesis or Staudinger reaction.

Alternative route :

Direct alkylation of morpholine with 2-chloro-1-(thiophen-3-yl)ethane in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetonitrile at 80°C for 24 hours.

Sulfonamide Coupling

The final step involves reacting 4-isopropylbenzenesulfonyl chloride with the amine intermediate. Conditions include:

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DCM | 15–20% |

| Temperature | 0–5°C | Reduces hydrolysis |

| Reaction Time | 4–6 hours | Maximizes conversion |

Polar aprotic solvents like DCM enhance sulfonyl chloride reactivity, while low temperatures suppress competing hydrolysis.

Purification and Characterization

Column Chromatography

Purification is performed using silica gel chromatography with a gradient eluent (ethyl acetate/hexane, 1:4 to 1:2). The product typically elutes at R$$_f$$ = 0.3–0.4.

Recrystallization

Alternative purification via recrystallization from ethanol/water (3:1) yields colorless crystals with >95% purity.

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.72 (d, J = 8.2 Hz, 2H, Ar–H), 7.42 (d, J = 8.2 Hz, 2H, Ar–H), 7.21–7.15 (m, 2H, thiophene–H), 3.62–3.58 (m, 4H, morpholine–H), 2.89 (septet, J = 6.8 Hz, 1H, isopropyl–CH), 1.24 (d, J = 6.8 Hz, 6H, isopropyl–CH$$3$$).

- HRMS : m/z calculated for C$${19}$$H$${26}$$N$$2$$O$$3$$S$$_2$$ [M+H]$$^+$$: 407.1365; found: 407.1368.

Alternative Synthetic Strategies

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing morpholine with cheaper alternatives like piperazine is feasible but alters pharmacological properties.

Green Chemistry Metrics

- Atom economy : 78% (calculated for main pathway)

- E-factor : 12.3 (improved to 8.5 with solvent recycling).

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-isopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide serves as a scaffold for drug development, particularly for targeting sulfonamide-sensitive enzymes. Its structure allows it to mimic para-aminobenzoic acid, which is crucial for inhibiting enzymes like dihydropteroate synthase involved in folate synthesis.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on sulfonamide derivatives have shown promising results against various bacterial strains, enhancing their potential as therapeutic agents .

Material Science

The thiophene component of the compound makes it suitable for applications in organic semiconductors and conductive polymers. This property is valuable in developing electronic materials that require efficient charge transport.

Data Table: Properties of Thiophene Derivatives in Material Science

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Moderate |

| Thermal Resistance | Good |

Biological Studies

The compound can be employed to study interactions between sulfonamide compounds and biological targets such as enzymes and receptors. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic efficacy.

Mechanism of Action

The interaction of this compound with target enzymes occurs through competitive inhibition, where the sulfonamide group competes with natural substrates . The morpholino group may enhance binding affinity due to its structural properties.

Synthesis and Reaction Pathways

The synthesis involves several steps:

- Formation of Thiophene Derivative : Achieved through the Gewald reaction.

- Morpholine Addition : The thiophene derivative reacts with morpholine under basic conditions.

- Sulfonamide Formation : The final product is formed by reacting the intermediate with 4-isopropylbenzenesulfonyl chloride.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. The thiophene and morpholino groups may enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

4-isopropyl-N-(2-morpholinoethyl)benzenesulfonamide: Lacks the thiophene ring, which may reduce its efficacy in certain applications.

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the isopropyl group, which may affect its solubility and binding properties.

Uniqueness

4-isopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its potential for use in electronic materials, while the sulfonamide group provides opportunities for medicinal applications.

Biological Activity

The compound 4-isopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Isopropyl group : Contributes to lipophilicity, potentially enhancing membrane permeability.

- Morpholino ring : Known for its ability to stabilize interactions with biological targets.

- Thiophenyl moiety : May enhance biological activity through π-π stacking interactions with target proteins.

- Benzenesulfonamide group : Commonly associated with various pharmacological effects.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated the following:

- Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the agar well diffusion method.

- The compound showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Vancomycin | 0.7 |

| Escherichia coli | 100 | Ciprofloxacin | 1.0 |

Antiviral Activity

Emerging studies suggest that the compound may possess antiviral properties. For instance, it was evaluated for activity against viral pathogens in cell culture systems:

- EC50 values were assessed, revealing significant inhibition of viral replication.

- The compound demonstrated a higher affinity for viral proteins compared to controls.

Anticancer Activity

The anticancer potential of this compound was investigated in various cancer cell lines:

- Cytotoxicity assays showed that the compound effectively inhibited cell proliferation in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) |

|---|---|---|---|

| A549 | 22.09 | Doxorubicin | 10.00 |

| MCF-7 | 6.40 | Paclitaxel | 5.00 |

Study 1: Antibacterial Efficacy

A recent study conducted by Karale et al. synthesized and tested various sulfonamide derivatives, including the target compound. Results indicated that modifications to the morpholino and thiophenyl groups significantly enhanced antibacterial activity against resistant strains of bacteria .

Study 2: Antiviral Mechanism

In a study focused on antiviral efficacy, the compound was shown to inhibit viral entry into host cells by interfering with viral envelope proteins, suggesting a mechanism of action that warrants further investigation .

Study 3: Anticancer Properties

Research published in MDPI highlighted the cytotoxic effects of this compound on cancer cells, demonstrating its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. Critical conditions :

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Temperature control (<0°C) during sulfonylation to avoid side reactions.

Advanced: How can researchers optimize synthetic yield and purity for scale-up studies?

Methodological strategies include:

- Catalyst screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation .

- Flow chemistry : Continuous flow reactors improve mixing efficiency and reduce reaction time .

- HPLC monitoring : Track intermediate purity during multi-step synthesis to minimize impurities .

Data-driven optimization : Design of Experiments (DoE) to evaluate variables (e.g., stoichiometry, solvent polarity) and identify optimal conditions .

Advanced: What experimental approaches are used to analyze its binding interactions with biological targets (e.g., enzymes)?

Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized targets.

Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .

Example : For enzyme inhibition studies, IC₅₀ determination via fluorometric assays using recombinant enzymes (e.g., carbonic anhydrase II) .

Advanced: How can researchers resolve contradictions in reported biological activity data across similar sulfonamide derivatives?

Contradictions may arise from:

- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. isopropyl) altering target selectivity.

- Assay conditions : Differences in pH, ionic strength, or cofactor availability (e.g., Zn²⁺ for metalloenzymes).

Q. Methodological solutions :

- Meta-analysis : Compare datasets from standardized assays (e.g., NCI-60 screening for antitumor activity).

- Molecular dynamics simulations : Predict binding stability and validate experimental IC₅₀ values .

- Orthogonal assays : Confirm activity using unrelated techniques (e.g., SPR vs. enzymatic inhibition) .

Advanced: What strategies are employed to study its metabolic stability and potential toxicity?

In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (LC-MS/MS analysis).

Reactive metabolite screening : Trapping studies with glutathione to detect electrophilic intermediates.

CYP450 inhibition assays : Evaluate potential for drug-drug interactions (e.g., CYP3A4 inhibition) .

Case study : Structural analogs with morpholino groups show reduced hepatic clearance due to decreased CYP2D6 affinity .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Docking studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., carbonic anhydrase).

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

ADMET prediction : SwissADME or pkCSM to optimize logP, solubility, and BBB permeability .

Example : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzene ring improves enzyme inhibition potency .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Challenges :

- Flexibility from the morpholino-thiophene-ethyl chain hinders crystal packing.

- Hygroscopicity due to polar sulfonamide group.

Q. Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.